molecular formula C14H13NO7S2 B8043241 5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid

5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid

Cat. No.: B8043241
M. Wt: 371.4 g/mol
InChI Key: UHYIJQMSMZRYPK-OWOJBTEDSA-N
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Description

5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid is a complex organic compound with significant applications in various fields. It is characterized by the presence of amino, hydroxy, and sulfonic acid functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, such as a benzene derivative, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Sulfonation: The compound is sulfonated using sulfuric acid or oleum to introduce sulfonic acid groups.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonic acid group can interact with positively charged amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
  • 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
  • 6-amino-4-hydroxynaphthalene-2-sulfonic acid

Uniqueness

Compared to similar compounds, 5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, enhances its solubility and interaction with biological molecules, making it valuable in various applications.

Properties

IUPAC Name

5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8,16H,15H2,(H,17,18,19)(H,20,21,22)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYIJQMSMZRYPK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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